REACTION_SMILES
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[CH3:15][S+:16]([CH3:17])([CH3:18])=[O:19].[CH3:21][S:22]([CH3:23])=[O:24].[H-:12].[I-:14].[Na+:13].[OH2:20].[o:1]1[cH:2][cH:3][c:4]2[c:5]1[c:6]([CH:10]=[O:11])[cH:7][cH:8][cH:9]2>>[o:1]1[cH:2][cH:3][c:4]2[c:5]1[c:6]([CH:10]1[O:11][CH2:15]1)[cH:7][cH:8][cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[S+](C)(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc2ccoc12
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Name
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Type
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product
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Smiles
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c1cc(C2CO2)c2occc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |